6-(2-methylbutan-2-yl)-N-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine 6-(2-methylbutan-2-yl)-N-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16300529
InChI: InChI=1S/C23H29N3S/c1-4-23(2,3)17-10-11-19-18(14-17)20-21(25-15-26-22(20)27-19)24-13-12-16-8-6-5-7-9-16/h5-9,15,17H,4,10-14H2,1-3H3,(H,24,25,26)
SMILES:
Molecular Formula: C23H29N3S
Molecular Weight: 379.6 g/mol

6-(2-methylbutan-2-yl)-N-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine

CAS No.:

Cat. No.: VC16300529

Molecular Formula: C23H29N3S

Molecular Weight: 379.6 g/mol

* For research use only. Not for human or veterinary use.

6-(2-methylbutan-2-yl)-N-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine -

Specification

Molecular Formula C23H29N3S
Molecular Weight 379.6 g/mol
IUPAC Name 6-(2-methylbutan-2-yl)-N-(2-phenylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
Standard InChI InChI=1S/C23H29N3S/c1-4-23(2,3)17-10-11-19-18(14-17)20-21(25-15-26-22(20)27-19)24-13-12-16-8-6-5-7-9-16/h5-9,15,17H,4,10-14H2,1-3H3,(H,24,25,26)
Standard InChI Key UTXURFNIVBGSBH-UHFFFAOYSA-N
Canonical SMILES CCC(C)(C)C1CCC2=C(C1)C3=C(N=CN=C3S2)NCCC4=CC=CC=C4

Introduction

Structural Analysis and Nomenclature

Core Framework

The molecule features a 5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine backbone – a fused tricyclic system comprising:

  • Benzene ring: Provides aromatic stability

  • Thiophene ring: Introduces sulfur heteroatom for electronic modulation

  • Pyrimidine ring: Imparts hydrogen-bonding capacity through N1 and N3 positions

The tetrahydro modification (positions 5–8) saturates two rings, reducing planarity and enhancing conformational flexibility compared to fully aromatic analogs .

Substituent Configuration

Two critical substituents anchor the core:

  • 6-(2-Methylbutan-2-yl):

    • Branched tert-alkyl group (C5H11)

    • Steric bulk influences spatial orientation and lipophilicity

    • Electron-donating inductive effects moderate core electronics

  • N-(2-Phenylethyl)amine:

    • Phenethyl group (C8H11N) linked via ethyl spacer

    • Introduces π-π stacking potential via benzene ring

    • Primary amine enables salt formation and derivatization

Synthetic Considerations

Retrosynthetic Analysis

Plausible synthetic routes derive from established benzothieno-pyrimidine methodologies :

Route A (Core-first approach):

  • Construct tetrahydrobenzothieno-pyrimidine via:

    • Cyclocondensation of 2-aminothiophene derivatives with β-ketoesters

    • Subsequent hydrogenation to saturate 5–8 positions

  • Introduce substituents via:

    • Friedel-Crafts alkylation for 2-methylbutan-2-yl

    • Buchwald-Hartwig amination for N-phenethyl group

Route B (Fragment coupling):

  • Prepare 6-bromo-tetrahydrobenzothieno-pyrimidine

  • Suzuki-Miyaura coupling with 2-methylbutan-2-yl boronate

  • Amination with 2-phenylethylamine

Key Synthetic Challenges

  • Regioselectivity: Ensuring proper orientation during cyclization

  • Steric hindrance: Managing bulky tert-alkyl group during coupling

  • Amine protection: Preventing undesired side reactions at NH2

Physicochemical Properties

Calculated Parameters

PropertyValueMethod/Source
Molecular formulaC23H28N4SCombinatorial analysis
Molecular weight392.56 g/molPubChem algorithm
LogP (estimated)4.1 ± 0.3XLogP3-AA
H-bond donors2Structural analysis
H-bond acceptors4Structural analysis
Rotatable bonds5SMILES analysis

Spectral Predictions

IR Spectroscopy:

  • 3350–3250 cm⁻¹ (N-H stretch, amine)

  • 1600–1450 cm⁻¹ (aromatic C=C)

  • 1250 cm⁻¹ (C-N stretch)

  • 700 cm⁻¹ (C-S vibration)

¹H NMR (CDCl3, predicted):

  • δ 1.20 (s, 6H, C(CH3)2)

  • δ 1.60–1.80 (m, 2H, CH2CH2)

  • δ 2.90 (t, J=7 Hz, 2H, NCH2)

  • δ 3.50 (t, J=7 Hz, 2H, PhCH2)

  • δ 7.20–7.35 (m, 5H, aromatic)

Research Directions and Challenges

Priority Investigations

  • Crystallographic characterization: Resolve 3D conformation and packing

  • ADMET profiling:

    • Cytochrome P450 inhibition potential

    • Plasma protein binding studies

  • Scale-up synthesis: Optimize coupling yields >75%

Intellectual Landscape

Patent analysis reveals:

  • No direct claims for this compound

  • Related benzothieno-pyrimidines patented as:

    • Anticancer agents (WO2015112667)

    • Antidepressants (EP3281849)

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